molecular formula C8H5BrF5NO B1484634 6-Bromo-3-difluoromethoxy-2-(trifluoromethyl)aniline CAS No. 1805025-03-9

6-Bromo-3-difluoromethoxy-2-(trifluoromethyl)aniline

Cat. No.: B1484634
CAS No.: 1805025-03-9
M. Wt: 306.03 g/mol
InChI Key: BNFWXNJFDUGFGJ-UHFFFAOYSA-N
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Description

6-Bromo-3-difluoromethoxy-2-(trifluoromethyl)aniline is a chemical compound characterized by the presence of bromine, difluoromethoxy, and trifluoromethyl groups attached to an aniline structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-3-difluoromethoxy-2-(trifluoromethyl)aniline typically involves multiple steps, starting with the bromination of an appropriate precursor. One common method is the halogenation of 3-difluoromethoxy-2-(trifluoromethyl)aniline using bromine in the presence of a suitable catalyst.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Advanced techniques like flow chemistry can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-3-difluoromethoxy-2-(trifluoromethyl)aniline can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed:

  • Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

  • Reduction: Reduction reactions can yield amines or alcohols.

  • Substitution: Substitution reactions can lead to the formation of various derivatives, depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, 6-Bromo-3-difluoromethoxy-2-(trifluoromethyl)aniline is used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block for the development of new compounds.

Biology: In biological research, the compound can be used as a probe to study biological systems. Its fluorescence properties can be exploited in imaging techniques to visualize cellular processes.

Medicine: The compound has potential applications in the development of pharmaceuticals. Its trifluoromethyl group can enhance the metabolic stability and binding affinity of drug molecules, making it a valuable component in drug design.

Industry: In the industrial sector, this compound can be used in the production of agrochemicals, polymers, and other materials. Its unique properties can improve the performance and durability of these products.

Mechanism of Action

The mechanism by which 6-Bromo-3-difluoromethoxy-2-(trifluoromethyl)aniline exerts its effects depends on its specific application. In pharmaceuticals, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance binding affinity and selectivity, while the bromine atom can facilitate further chemical modifications.

Comparison with Similar Compounds

  • 3-Bromo-6-fluoro-2-(trifluoromethyl)benzaldehyde

  • 3-Bromo-6-fluoro-2-(trifluoromethyl)benzyl alcohol

Uniqueness: 6-Bromo-3-difluoromethoxy-2-(trifluoromethyl)aniline stands out due to its unique combination of functional groups, which can impart distinct chemical and physical properties compared to similar compounds. Its difluoromethoxy group, in particular, can enhance its reactivity and stability.

Properties

IUPAC Name

6-bromo-3-(difluoromethoxy)-2-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrF5NO/c9-3-1-2-4(16-7(10)11)5(6(3)15)8(12,13)14/h1-2,7H,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNFWXNJFDUGFGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1OC(F)F)C(F)(F)F)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrF5NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Bromo-3-difluoromethoxy-2-(trifluoromethyl)aniline
Reactant of Route 2
6-Bromo-3-difluoromethoxy-2-(trifluoromethyl)aniline
Reactant of Route 3
6-Bromo-3-difluoromethoxy-2-(trifluoromethyl)aniline
Reactant of Route 4
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6-Bromo-3-difluoromethoxy-2-(trifluoromethyl)aniline
Reactant of Route 5
6-Bromo-3-difluoromethoxy-2-(trifluoromethyl)aniline
Reactant of Route 6
6-Bromo-3-difluoromethoxy-2-(trifluoromethyl)aniline

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